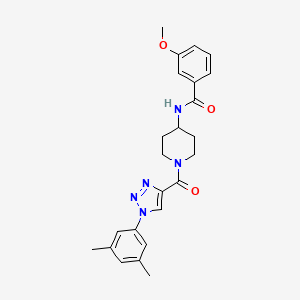
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes diverse research findings to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H24N5O2 and a molecular weight of approximately 421.476 g/mol. The structure includes a 1H-1,2,3-triazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,3-triazole framework. For instance, a series of triazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. One study reported that certain triazole tethered compounds exhibited significant cytotoxicity with IC50 values ranging from 1.95 to 4.24 μM against thymidylate synthase (TS), a critical enzyme in cancer cell proliferation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | H460 | 2.10 | TS Inhibition |
| Compound B | A549 | 3.50 | Apoptosis Induction |
| N-(1-(1-(3,5-dimethylphenyl)-... | PC-9 | TBD | TBD |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research has demonstrated that triazole derivatives possess significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential as therapeutic agents .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The triazole ring is believed to enhance binding affinity due to its ability to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of target enzymes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds that showed enhanced activity compared to standard chemotherapeutics like doxorubicin. These compounds were found to induce apoptosis in NSCLC cells through mechanisms involving cell cycle arrest and caspase activation .
Table 2: Comparison with Standard Drugs
| Compound | Standard Drug | Efficacy Comparison |
|---|---|---|
| N-(1-(1-(3,5-dimethylphenyl)-... | Doxorubicin | More effective in specific cell lines |
| Compound C | 5-Fluorouracil | Comparable efficacy |
Eigenschaften
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-11-17(2)13-20(12-16)29-15-22(26-27-29)24(31)28-9-7-19(8-10-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-6,11-15,19H,7-10H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUOSVSIRVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













